4-(1h-Imidazol-4-yl)-1-methylpiperidine

Description

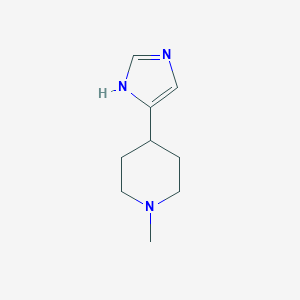

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-7-11-9/h6-8H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMVDGQVXYJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547849 | |

| Record name | 4-(1H-Imidazol-5-yl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-44-1 | |

| Record name | 4-(1H-Imidazol-5-yl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1h Imidazol 4 Yl 1 Methylpiperidine

Advanced Synthetic Routes to 4-(1H-Imidazol-4-yl)-1-methylpiperidine

The creation of the this compound scaffold can be approached through several modern synthetic pathways. These routes are designed to be efficient and allow for the introduction of various substituents, making them valuable for creating libraries of related compounds for further research.

Nucleophilic Substitution Approaches for Imidazole-Piperidine Linkage

Nucleophilic substitution is a fundamental reaction in organic chemistry that can be employed to form the crucial bond between the imidazole (B134444) and piperidine (B6355638) rings. nih.govrsc.org In this approach, a suitably functionalized piperidine derivative acts as the nucleophile, attacking an electrophilic position on the imidazole ring, or vice versa. For instance, a piperidine derivative can react with a halogenated imidazole, displacing the halide to form the desired carbon-nitrogen or carbon-carbon bond. rsc.org The reaction of N-(2,4,6-trinitrophenyl) imidazole with n-butylamine, for example, is pH-dependent and suggests a mechanism involving acid-catalyzed leaving group departure. researchgate.net The choice of solvent, base, and reaction temperature is critical to control the regioselectivity and yield of the substitution. rsc.orgresearchgate.net

In the synthesis of related structures, such as N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, a key step involves the reaction of 2-chloroacetyl chloride with 2-aminobenzimidazole, followed by substitution with a piperazine (B1678402) derivative. elsevierpure.com Similarly, the synthesis of 1-diphenylmethyl-4-[(2-(-4-methylphenyl)-5-methyl-1H-imidazol-4-yl)methyl]piperazine involves the reaction of 4-hydroxymethyl-2-(4-methylpheny)-5-methyl-1H-imidazole with N-(diphenylmethyl)piperazine. prepchem.com These examples highlight the versatility of nucleophilic substitution in creating complex heterocyclic systems.

Reductive Amination Strategies in Analogous Compound Synthesis

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it is particularly useful in the synthesis of piperidine derivatives. mdpi.comresearchgate.net This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netyoutube.com

In the context of synthesizing analogs of this compound, a precursor ketone on either the piperidine or a side chain attached to the imidazole could be reacted with a suitable amine, followed by reduction. For example, the synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands involved the oxidation of primary alcohols to aldehydes, which were then reductively aminated with various primary and secondary amines using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. nih.gov This method is advantageous due to its operational simplicity and the availability of a wide range of starting materials. researchgate.net The choice of reducing agent is crucial; milder reagents like sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group. youtube.comresearchgate.net

One-Pot Synthetic Procedures and Their Optimization

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. researchgate.net For the synthesis of complex molecules like this compound and its analogs, one-pot procedures can streamline the construction of the heterocyclic core.

For instance, the synthesis of functionalized imidazole-4-carboxylates has been achieved through a one-pot multicomponent procedure involving the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This approach allows for the modulation of substituents at various positions of the imidazole ring. nih.gov Another example is the one-pot cyclization/reduction cascade of halogenated amides to produce piperidines and pyrrolidines. nih.gov The optimization of such procedures often involves screening different solvents, catalysts, and reaction temperatures to maximize the yield of the desired product. researchgate.netresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Solvent | Water (reflux) | Acetonitrile (B52724) (reflux) | Ethanol (B145695) (reflux) | Ethanol gave the highest yield (82%). | researchgate.net |

| Temperature | Room Temperature | Reflux | --- | Reflux conditions significantly increased the yield. | researchgate.net |

| Catalyst | --- | FeCl₃ | Na₂HPO₄ | Both were effective in specific imidazole syntheses. | researchgate.net |

Catalytic Hydrogenation for Piperidine Ring Formation in Related Structures

Catalytic hydrogenation is a classic and effective method for the synthesis of piperidines, often starting from the corresponding pyridine (B92270) derivatives. mdpi.comnih.gov This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. patsnap.com

A variety of catalysts can be employed, with common choices including palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C). rsc.orgorganic-chemistry.org The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to control the hydrogenation process. patsnap.com For instance, a method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor utilizes milder conditions (1 to 5 MPa and 50 to 150°C) and achieves high selectivity and conversion rates. patsnap.com Recent advancements have also focused on stereoselective hydrogenation to produce specific isomers of substituted piperidines. acs.org For example, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions. rsc.org

Cyclization Reactions in Piperidine Derivative Synthesis

The formation of the piperidine ring itself is a key step in the synthesis of this compound. Various cyclization strategies can be employed to construct this six-membered heterocycle. nih.govbeilstein-journals.org These methods often involve the intramolecular reaction of a linear precursor containing the necessary atoms to form the ring. nih.gov

Examples of such cyclization reactions include:

Radical Cyclization: This method involves the generation of a radical on a side chain, which then attacks a double or triple bond to form the ring. nih.gov

Reductive Cyclization: This can involve the cyclization of amino acetals or the reductive hydroamination/cyclization of alkynes. nih.gov

Electroreductive Cyclization: This technique uses an electric current to initiate the cyclization of imines with terminal dihaloalkanes, offering a greener alternative to traditional methods. nih.govbeilstein-journals.orgresearchgate.net

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form 4-piperidones, which are versatile intermediates. dtic.mil

Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in any chemical synthesis. For the preparation of this compound and its analogs, several factors must be considered.

The choice of solvent can significantly impact reaction rates and yields. A study on the synthesis of imidazole derivatives found that conducting the reaction in ethanol at reflux gave a significantly higher yield (82%) compared to other solvents like water or acetonitrile. researchgate.net Temperature is another critical parameter; many reactions show a substantial increase in yield when heated. researchgate.net

The selection of appropriate catalysts and reagents is also paramount. In reductive amination, the choice of reducing agent can determine the selectivity of the reaction. researchgate.net For catalytic hydrogenation, the nature of the metal catalyst and the reaction pressure can influence the efficiency and stereoselectivity of the reduction. mdpi.compatsnap.com In one-pot procedures, the careful selection of compatible reagents and catalysts is essential to ensure that all reaction steps proceed smoothly. nih.gov

A systematic approach to optimization often involves screening a variety of conditions, as illustrated in the following table which summarizes the optimization of a reaction for the synthesis of a pyrrolo[1,2-a]imidazole derivative. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Ethanol | Room Temperature | 15 | 5 |

| 2 | Ethanol | Room Temperature | 20 | 8 |

| 3 | Ethanol | Room Temperature | 25 | 10 |

| 4 | Ethanol | Room Temperature | 28 | 13 |

| 5 | Ethanol | Reflux | 15 | 55 |

| 6 | Ethanol | Reflux | 20 | 63 |

| 7 | Ethanol | Reflux | 25 | 74 |

| 8 | Ethanol | Reflux | 28 | 82 |

| 9 | Ethanol | Reflux | 35 | 82 |

This data clearly demonstrates that refluxing in ethanol for 28 minutes provides the optimal conditions for this particular transformation. researchgate.net Similar optimization studies are essential for developing efficient and high-yielding syntheses of this compound.

Solvent System Effects on Reaction Efficiency and Purity

The choice of solvent system in the synthesis of this compound and its derivatives plays a critical role in determining reaction efficiency and the purity of the final product. For instance, in the synthesis of related N-methyl-4-piperidone, the use of benzene (B151609) as a solvent is noted. chemicalbook.com In another example, the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride involves methanol (B129727) as a solvent for the final salt formation step. google.com

The selection of an appropriate solvent is crucial for dissolving reactants, facilitating heat transfer, and influencing reaction rates and equilibrium positions. In the case of imidazole derivatives, the polarity of the solvent can significantly impact the regioselectivity of reactions. For example, the alkylation of 4-nitroimidazole (B12731) in acetonitrile has been shown to yield N-alkylated products in good yields. researchgate.net

The following table summarizes the solvents used in the synthesis of related piperidine and imidazole compounds, highlighting their role in the reaction.

| Compound Synthesized | Solvent(s) | Role of Solvent | Reference |

| N-methyl-4-piperidone | Benzene | Reaction medium for condensation | chemicalbook.com |

| 1-methyl-4-(4-piperidinyl)piperazine hydrochloride | Methanol | Dissolving intermediate for salt formation | google.com |

| 1-alkyl-4-nitro-1H-imidazole | Acetonitrile | Reaction medium for alkylation | researchgate.net |

| 1,5-diaryl-1H-imidazole-4-carboxylate esters | Dry THF | Reaction medium for cycloaddition | nih.gov |

Temperature and Pressure Considerations for Scalability

Scaling up the synthesis of this compound from a laboratory to an industrial scale requires careful consideration of temperature and pressure. These parameters are crucial for ensuring safety, optimizing yield, and maintaining product quality. For instance, the synthesis of 1-methyl-4-piperidone (B142233) involves a reflux step, indicating the use of elevated temperatures to drive the reaction. chemicalbook.com Similarly, the reduction of a pyridine ring to a piperidine ring in the synthesis of a related compound is carried out under pressure with a hydrogen atmosphere. google.com

In the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, the reaction temperature is maintained between 10-100 °C. google.com The synthesis of 1,2,4-trisubstituted 1H-imidazoles is achieved by heating a mixture of reactants at 130°C under solvent-free conditions. organic-chemistry.org These examples underscore the importance of precise temperature control in achieving desired reaction outcomes.

The table below outlines temperature and pressure conditions for related syntheses, providing insight into the scalability of processes involving piperidine and imidazole rings.

| Reaction | Temperature | Pressure | Significance | Reference |

| Synthesis of N-methyl-4-piperidone | Reflux | Not specified | To drive the reaction to completion | chemicalbook.com |

| Reduction of pyridine ring | Not specified | Pressurized hydrogen | To facilitate hydrogenation | google.com |

| Synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride | 10-100 °C | Not specified | To control reaction rate and selectivity | google.com |

| Synthesis of 1,2,4-trisubstituted 1H-imidazoles | 130 °C | Not specified (solvent-free) | To promote reaction in the absence of a solvent | organic-chemistry.org |

Regio- and Stereoselectivity in Synthetic Pathways

Regio- and stereoselectivity are critical aspects of the synthesis of complex molecules like this compound, as the specific arrangement of atoms can dramatically affect the compound's properties and biological activity. The synthesis of 1,4-disubstituted imidazoles has been developed with complete regioselectivity. nih.gov This is significant as it allows for the precise placement of substituents on the imidazole ring, which is a key structural feature of the target molecule.

Furthermore, a regio- and stereoselective synthesis of 4-substituted 1-benzylpiperidine-3,5-diols has been reported, proceeding through the nucleophilic cleavage of an epoxide intermediate. researchgate.net This highlights the ability to control the spatial orientation of functional groups on the piperidine ring. The synthesis of 1-alkyl-4-nitro-1H-imidazole has also been achieved with total regioselectivity for alkylation at the N1 position. researchgate.net

The following table provides examples of regioselective and stereoselective reactions in the synthesis of related heterocyclic compounds.

| Reaction | Type of Selectivity | Key Feature | Reference |

| Synthesis of 1,4-disubstituted imidazoles | Regioselective | Complete control over substituent placement | nih.gov |

| Synthesis of 4-substituted 1-benzylpiperidine-3,5-diols | Regio- and Stereoselective | Nucleophilic cleavage of an epoxide | researchgate.net |

| Alkylation of 4-nitroimidazole | Regioselective | Total selectivity for N1 alkylation | researchgate.net |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the properties of its two heterocyclic components: the imidazole moiety and the piperidine ring system.

Oxidation Reactions of the Imidazole Moiety

The imidazole ring is generally susceptible to oxidation, although specific conditions are required. While direct oxidation of the imidazole in this compound is not extensively detailed in the provided context, the oxidation of related 1-benzyl-4,5-epoxypiperidin-3-ols is a key step in the synthesis of substituted piperidines. researchgate.net This suggests that the piperidine ring can be modified through oxidative processes. The imidazole ring itself can undergo various reactions, but strong oxidizing agents can lead to ring cleavage.

Reduction Reactions of the Piperidine Ring System

The piperidine ring is a saturated heterocycle and is generally resistant to reduction. However, the synthesis of piperidines often involves the reduction of a corresponding pyridine ring. A method for reducing the pyridine ring to a piperidine ring in 2-picoline-4-formic acid has been developed using a palladium and rhodium carbon catalyst. google.com This is a crucial transformation for creating the piperidine core of the target molecule.

Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings

Both the imidazole and piperidine rings can undergo substitution reactions. The imidazole ring is known to undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. slideshare.netslideshare.net The nitrogen atoms in the imidazole ring also possess nucleophilic character, allowing for alkylation. researchgate.net

The piperidine ring, being a secondary amine, can readily undergo nucleophilic substitution at the nitrogen atom. For instance, the synthesis of N-(1-substituted-piperidin-4-yl)anilines involves the reaction of a 1-substituted-piperidin-4-one with a phenylamine. The heterocyclic ring of N-aryl-4-chloro-1,8-naphthalimides, previously thought to be inert, has been shown to react with primary amine nucleophiles. rsc.org

The table below summarizes key substitution reactions for imidazole and piperidine systems.

| Ring System | Reaction Type | Example | Reference |

| Imidazole | Electrophilic Substitution | Nitration, Sulfonation, Halogenation | slideshare.netslideshare.net |

| Imidazole | Nucleophilic Substitution (Alkylation) | N-alkylation of 4-nitroimidazole | researchgate.net |

| Piperidine | Nucleophilic Substitution | Reaction of 1-substituted-piperidin-4-one with phenylamine | |

| Naphthalimide (related heterocyclic system) | Nucleophilic Substitution | Reaction with primary amine nucleophiles | rsc.org |

Functionalization at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a key site for chemical modification. Although the parent compound features a methyl group, functionalization is typically conceptualized as starting from its N-demethylated precursor, 4-(1H-imidazol-4-yl)piperidine, or by replacement of the methyl group. The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of functional groups, thereby modulating the molecule's physicochemical properties.

Common strategies for functionalizing this nitrogen atom include:

Alkylation and Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination of aldehydes and ketones. nih.gov This allows for the introduction of various alkyl chains, which can be linear, branched, or cyclic.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of amides and sulfonamides, respectively. These reactions introduce carbonyl and sulfonyl moieties that can act as hydrogen bond acceptors and influence the molecule's conformation.

Urea (B33335) and Carbamate (B1207046) Formation: The piperidine nitrogen can react with isocyanates to form ureas or with chloroformates to yield carbamates. These functional groups are prevalent in pharmacologically active molecules due to their ability to participate in hydrogen bonding interactions. For instance, related imidazo[4,5-c]pyridine scaffolds have been functionalized with various urea derivatives. researchgate.net

The table below summarizes representative functionalization reactions at the piperidine nitrogen, starting from the analogous secondary amine precursor.

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Impact |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Substituted Alkyl | Modifies steric bulk and basicity |

| Acylation | Acyl Halides/Anhydrides | Amide | Introduces hydrogen bond acceptor |

| Urea Formation | Isocyanates | Urea | Adds hydrogen bond donor/acceptor sites |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Alters electronic properties and acidity |

| Carbamate Formation | Chloroformates | Carbamate | Modifies polarity and metabolic stability |

Strategies for Introducing Additional Functional Groups

Beyond the piperidine nitrogen, both the imidazole and piperidine rings offer opportunities for introducing further chemical diversity.

Imidazole Ring Functionalization: The imidazole ring is a versatile heterocycle that can be functionalized at several positions. nih.gov

N-Substitution: The unsubstituted nitrogen (N-1) of the imidazole ring is nucleophilic and can be readily alkylated or arylated under basic conditions. nih.gov This provides a straightforward method for attaching various substituents.

C-Substitution: The carbon atoms of the imidazole ring (C-2, C-5) can also be functionalized, although this often requires more specific strategies. Metal-catalyzed cross-coupling reactions are a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds at these positions. The inherent tautomerism of the 4-substituted imidazole means that the distinction between the C-2 and C-5 positions must be carefully considered. nih.gov

Piperidine Ring Functionalization: While the existing structure has a substituent at the C-4 position, synthetic strategies can be designed to incorporate functionality at other positions of the piperidine ring from the outset. Multi-component reactions, for example, can be used to construct highly substituted piperidone scaffolds that serve as precursors. researchgate.net Such methods allow for the inclusion of various functional groups at different positions on the ring, which would be difficult to install on the pre-formed heterocycle. researchgate.net

Industrial Scale-Up Considerations for this compound Production

Transitioning the synthesis of a complex molecule like this compound from the laboratory bench to industrial production presents numerous challenges. Key considerations include process robustness, safety, cost-effectiveness, and consistent product quality. Traditional batch processing can be difficult to control, especially for exothermic reactions or when handling unstable intermediates. Modern manufacturing paradigms, such as continuous flow processing and the implementation of Process Analytical Technology (PAT), are increasingly being adopted to address these challenges. google.comresearchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch methods for the synthesis of active pharmaceutical ingredients (APIs). mit.edu In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk

Key benefits for the production of this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk associated with highly reactive intermediates or exothermic reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange, enabling precise temperature control that is often critical for selectivity and preventing side reactions. durham.ac.uk

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than redesigning large-scale batch reactors.

| Parameter | Batch Processing Challenge | Continuous Flow Advantage |

| Heat Transfer | Difficult to control temperature in large vessels, risk of hotspots. | Excellent heat exchange due to high surface-area-to-volume ratio. durham.ac.uk |

| Safety | Large quantities of hazardous materials processed at once. | Small reactor volumes limit the amount of material at risk. |

| Mixing | Inefficient mixing can lead to localized concentration gradients. | Efficient and rapid mixing of reagent streams. |

| Process Control | Difficult to precisely control reaction time for all material. | Precise control over residence time by adjusting flow rates. mit.edu |

| Multi-step Synthesis | Requires isolation and purification of intermediates, increasing time. | Potential for "telescoped" reactions without intermediate workup. beilstein-journals.orgnih.gov |

Process Analytical Technology (PAT) Implementation

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). researchgate.netnih.gov The goal of PAT is to build quality into the product by understanding and controlling the process in real-time. youtube.com

For the production of this compound, PAT tools can be implemented at various stages to ensure process robustness and consistent product quality.

Potential PAT applications:

Reaction Monitoring: Spectroscopic probes (e.g., Near-Infrared (NIR) or Raman) can be inserted directly into the reactor to monitor the consumption of reactants and the formation of the product in real-time. youtube.com This allows for precise determination of reaction endpoints, preventing the formation of impurities due to over- or under-reaction.

Crystallization Control: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, ensuring the desired solid-state form of the final product is consistently produced.

Impurity Profiling: In-line High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of any process-related impurities, allowing for adjustments to be made to the process parameters to minimize their formation. youtube.com

The table below illustrates how specific PAT tools could be applied to the synthesis of this compound.

| PAT Tool | Parameter Monitored (CQA/CPP) | Application Point in Synthesis | Benefit |

| Raman Spectroscopy | Reactant/Product Concentration, Reaction Kinetics | Imidazole ring formation step | Real-time reaction endpoint determination, improved yield and purity. youtube.com |

| Near-Infrared (NIR) Spectroscopy | Solvent Composition, Moisture Content | Final drying step | Ensures consistent solvent levels and product stability. researchgate.net |

| In-line HPLC | Impurity levels, Product Assay | Post-reaction stream | Immediate detection of process deviations, reduces batch rejection. youtube.com |

| Focused Beam Reflectance (FBRM) | Crystal Size and Count | Crystallization/Isolation step | Control over particle size distribution, ensuring consistent bulk properties. |

By integrating continuous flow manufacturing with a robust PAT strategy, the industrial-scale production of this compound can be optimized for safety, efficiency, and quality.

Structure Activity Relationship Sar and Structural Analogs of 4 1h Imidazol 4 Yl 1 Methylpiperidine

Conformational Analysis of 4-(1H-Imidazol-4-yl)-1-methylpiperidine and its Influence on Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its biological function. While detailed conformational studies on this specific molecule are not extensively documented in the provided literature, insights can be drawn from analyses of related compounds, which underscore the importance of spatial arrangement for receptor engagement. The relative orientation of the imidazole (B134444) and piperidine (B6355638) rings can influence how the molecule fits into the binding pocket of a receptor. unifi.it

In the case of this compound, the imidazole and piperidine rings are directly connected. However, studies on related histamine (B1213489) H3 receptor ligands, where a flexible spacer is introduced between a basic amine (like piperidine) and another part of the molecule, highlight the significance of this linkage. The length of this spacer is often a crucial factor for optimal receptor affinity.

Research on a series of non-imidazole carbamate (B1207046) derivatives containing a piperidine moiety demonstrated that varying the length of an alkyl spacer significantly affects H3 receptor affinity. nih.gov For instance, in a series of N-(4-phenyl-1-butyl)carbamates, activity at the H3 receptor showed a clear dependence on the number of methylene (B1212753) units in the omega-piperidino-1-alkanol chain. nih.gov Similarly, in another class of compounds, lengthening a polymethylene spacer from two to five carbons led to a decrease in antagonist activities at both H1 and H2 receptors, while further extension to seven carbons resulted in the most potent H2 antagonist in that particular series. mdpi.com This illustrates that an optimal spacer length is required to correctly position the key interacting groups of the ligand within the receptor's binding site.

Table 1: Effect of Spacer Length on H3 Receptor Affinity in N-(4-phenyl-1-butyl)carbamate Derivatives Data sourced from a study on piperidine-containing carbamates. nih.gov

| Compound Structure (Varying Linker) | Linker Length (n) | H3 Receptor Affinity (pA2) |

| 7-piperidino-1-heptyl N-(4-phenyl-1-butyl)carbamate | 7 | 7.02 |

Note: This table is illustrative of the principle of spacer length impact, based on available data for related compound series.

While this compound itself is an achiral molecule, the introduction of substituents can create chiral centers, leading to stereoisomers (enantiomers and diastereomers). The biological activity of such chiral ligands can be highly stereospecific, meaning that one isomer may be significantly more potent or have a different pharmacological profile than the other. juniperpublishers.com

For example, a study on the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an adrenergic agent with a similar imidazole core, found significant differences in the biological activities of its enantiomers. nih.gov The (+)-(S)-isomer was identified as a selective agonist for α2-mediated responses, while the (-)-(R)-isomer was more potent as an inhibitor of α2-mediated platelet aggregation. nih.gov This highlights that the specific 3D arrangement of atoms is crucial for precise receptor interaction. Similarly, studies on chiral methyl-substituted piperazine (B1678402) compounds showed that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov The concept of chirality is therefore a cornerstone in drug design, as the pharmacological and toxicological properties of enantiomers can differ dramatically. juniperpublishers.com

Exploration of Substitution Patterns on Imidazole and Piperidine Rings

Modifying the core structure of this compound by adding substituents to either the imidazole or piperidine ring is a key strategy for modulating its pharmacological properties.

The N-methyl group on the piperidine ring is a critical feature. This substitution creates a tertiary amine, which is typically protonated at physiological pH. This positively charged nitrogen center is believed to be essential for forming an ionic interaction with a conserved aspartate residue (Asp3.32) in the binding pocket of many amine G protein-coupled receptors, including histamine receptors. researchgate.netnih.gov

The piperidine moiety itself is considered a key structural element. In studies comparing compounds with a piperidine core to those with a piperazine core, the piperidine-containing ligands often showed higher affinity for certain receptors like the sigma-1 receptor, demonstrating the importance of this specific heterocyclic ring. nih.govacs.org Replacing the N-methyl group with other substituents, or altering the piperidine ring itself, can significantly impact potency and selectivity. For instance, in a series of 4-aminopiperidines, the nature of the N-substituent (e.g., N-benzyl vs. N-phenethyl) was shown to be a key determinant of antifungal activity. mdpi.com

The imidazole ring is a cornerstone of many histamine receptor ligands, acting as a crucial binding element. nih.gov Structural studies on the histamine H4 receptor show that the imidazole ring fits into a pocket and is stabilized by multiple interactions, including π-π stacking with aromatic residues like Tyr95 and Trp316, and an ionic interaction between the imidazole's Nτ atom and a glutamate (B1630785) residue (Glu182). nih.gov

Substitution on this ring can fine-tune receptor affinity and selectivity.

Methyl Substitution : The addition of a methyl group to the imidazole ring can have a profound effect. For example, 4-methylhistamine (B1206604) is a potent and highly selective agonist for the H4 receptor, with over 100-fold selectivity compared to other histamine receptor subtypes. nih.gov In a different context, a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog, which features a methyl group on the imidazole ring at position 5, was found to be an extremely potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). researchgate.net

Table 2: Affinity of Histamine and 4-Methylhistamine at the Human H4 Receptor Data illustrates the effect of imidazole ring substitution. nih.gov

| Compound | Structure | hH4R Affinity (Ki, nM) | hH4R Activity |

| Histamine | Imidazole with ethylamine (B1201723) side chain | ~15-50 | Full Agonist |

| 4-Methylhistamine | Imidazole with methyl group at C4 | 50 | Full Agonist |

Imidazole Replacement : The critical role of the imidazole ring is further emphasized by studies where it is replaced by another heterocycle. Replacing the imidazole moiety in several known H3-receptor antagonists with a piperidine ring often led to a significant loss of affinity, although this effect was variable depending on the rest of the molecule's structure. nih.govnih.gov

Table 3: Change in H3-Receptor Antagonist Potency upon Imidazole Ring Replacement with Piperidine Data sourced from a study on H3-receptor antagonists. nih.gov

| Parent Compound | Change in pA2 value upon Imidazole → Piperidine Replacement |

| Thioperamide (B1682323) | -2.7 log units |

| Clobenpropit | -1.9 log units |

| Proxyfan | -1.3 log units |

| FUB 181 | No significant change (≤0.4 log units) |

Comparative SAR with Related Histamine Receptor Ligands

The structure-activity relationship of this compound is best understood by comparing it with other histamine receptor ligands. The classical H3-receptor antagonists, such as thioperamide and clobenpropit, share the common feature of a 4-substituted imidazole ring. nih.gov However, they possess long, flexible side chains, which contrasts with the more compact structure of this compound where the two core rings are directly linked.

The replacement of the imidazole ring has been a key strategy in developing newer H3 antagonists with potentially improved pharmacokinetic properties, leading to non-imidazole ligands like pitolisant. researchgate.net In some molecular backbones, this replacement is successful with minimal loss of affinity, as seen with the piperidine analogue of FUB 181. nih.govnih.gov This suggests that while the imidazole is crucial in many scaffolds, its role can sometimes be mimicked by other groups that fulfill the necessary steric and electronic requirements for receptor binding.

Comparison with ligands for other histamine receptor subtypes also provides valuable insights. H1 receptor antagonists are typically large, lipophilic molecules, often with two aromatic rings. acs.org H2 receptor agonists like amthamine (B1667264) feature a longer, flexible chain separating the imidazole from another basic group. The high selectivity of 4-methylhistamine for the H4 receptor demonstrates that even a subtle modification to the core histamine structure can dramatically shift selectivity, underscoring the unique structural requirements of each receptor subtype. nih.gov

Immepip and its Analogs

Immepip is a well-characterized agonist for the histamine H3 receptor. nih.gov The structure-activity relationship of Immepip and its analogs has been a subject of pharmacological studies to understand their binding and functional activity at the H3 receptor. Homologs of Immepip, where the piperidine ring is altered, have shown varying potencies. For instance, studies on Immepip homologues have demonstrated that they can act as competitive H3-receptor antagonists. nih.gov

One study investigated two Immepip homologues, VUF 4929 and VUF 4735, in functional assays. nih.gov In the guinea pig jejunum, these compounds displayed potencies (pA2 values) of 8.4 and 6.2, respectively. nih.gov However, in rat cerebral cortex slices, their potencies were lower, with pA2 values of 7.1 and 5.5, respectively. nih.gov These differences in potency across tissues and analogs highlight the sensitivity of the H3 receptor to the specific structure of the ligand.

| Compound | Assay System | Potency (pA2) |

| VUF 4929 | Guinea Pig Jejunum | 8.4 nih.gov |

| Rat Cerebral Cortex Slices | 7.1 nih.gov | |

| VUF 4735 | Guinea Pig Jejunum | 6.2 nih.gov |

| Rat Cerebral Cortex Slices | 5.5 nih.gov |

This table presents the antagonist potencies of Immepip analogs in different functional assays.

Furthermore, Immepip itself has been observed to exhibit nearly a tenfold higher agonistic potency in the rat cerebral cortex compared to the guinea pig jejunum, suggesting potential receptor heterogeneity or species-specific differences. nih.gov

Pyrrolidine (B122466) Ring Replacement in Histamine Receptor Ligands

The replacement of the piperidine ring in histamine receptor ligands with a pyrrolidine ring is a common strategy in medicinal chemistry to explore changes in affinity and selectivity. The literature suggests that for histamine H3 receptor antagonists, a basic amine, such as the one present in the piperidine or pyrrolidine ring, linked by a spacer to an aromatic ring is a crucial feature for activity. The stereochemistry of the pyrrolidine ring can also be a determining factor for H3 receptor affinity.

In the broader context of histamine H3 antagonists, the substitution of a central aromatic ring with other linkers while retaining a piperazine-type amide and an aryloxy portion has been explored. This indicates that while the core amine-containing ring is essential, modifications in other parts of the molecule can significantly modulate activity.

Non-Imidazole Histamine H3 Antagonists

The imidazole ring is a key structural feature of histamine and many of its receptor ligands, including this compound. However, the development of non-imidazole antagonists has been a significant goal in the field to potentially improve pharmacokinetic properties. The lack of an imidazole group may confer advantageous metabolic profiles for these antagonists in vivo.

Research into non-imidazole H3 antagonists has identified several classes of compounds. These often feature an aryloxyalkyl piperazine or a similar scaffold. Structure-activity relationship studies on these compounds have helped to define a pharmacophore for this class of H3 receptor antagonists, highlighting the necessary structural components for high-potency and selective binding.

Computational Chemistry and SAR Studies

Computational chemistry provides powerful tools to investigate the structure-activity relationships of compounds like this compound at a molecular level. These methods allow for the prediction of biological activities and the detailed analysis of ligand-receptor interactions.

In Silico Prediction of Biological Targets and Activity Spectra

In silico methods are increasingly used in the early stages of drug discovery to predict the physicochemical, pharmacokinetic, and safety properties of compounds. mdpi.com These computational screening approaches help in prioritizing lead compounds and eliminating those with a low probability of success, thereby saving time and resources. mdpi.com For a compound like this compound, these predictive models can estimate its potential biological targets beyond the known histamine receptors and predict its broader spectrum of activity. By analyzing its chemical structure, algorithms can identify potential interactions with a wide range of proteins, suggesting new therapeutic applications or potential off-target effects.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies into a model of the histamine H3 receptor can elucidate the key interactions that stabilize the binding. In general, for H3 receptor ligands, interactions with specific amino acid residues are considered crucial. For instance, docking studies of various ligands have highlighted the importance of interactions with residues such as D3.32 and E5.46 within the receptor's binding site. nih.gov It is anticipated that the imidazole ring of this compound would form hydrogen bonds with these or other polar residues, while the piperidine ring would fit into a hydrophobic pocket.

| Computational Method | Application to this compound | Key Findings from Analogous Systems |

| In Silico Prediction | Prediction of biological targets, activity spectra, and ADMET properties. | Identifies potential off-target effects and pharmacokinetic profiles early in development. mdpi.com |

| Molecular Docking | Elucidation of binding mode within the H3 receptor active site. | Highlights key interactions with amino acid residues like D3.32 and E5.46. nih.gov |

| Density Functional Theory (DFT) | Calculation of optimized molecular geometry and electronic properties. | Provides accurate bond lengths, angles, and charge distribution for structural analysis. researchgate.netmdpi.com |

This table summarizes the application of computational methods to study this compound and the types of insights gained.

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. These calculations can provide a highly accurate, optimized three-dimensional structure of a compound like this compound. DFT can be used to determine various geometric parameters, such as bond lengths and angles, with a high degree of confidence, often showing good correlation with experimental data from X-ray crystallography. researchgate.net

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This information is valuable for understanding the molecule's reactivity and its potential to interact with the receptor's electric field. For instance, the calculated molecular electrostatic potential (MEP) surface can identify the regions of the molecule that are more likely to engage in electrostatic interactions, a key component of ligand-receptor binding. While specific DFT studies on this compound are not widely published, the application of this method to similar heterocyclic compounds demonstrates its power in elucidating the fine structural and electronic details that govern biological activity. researchgate.netmdpi.com

Pharmacological Activity and Mechanism of Action of 4 1h Imidazol 4 Yl 1 Methylpiperidine

Receptor Binding and Selectivity Profiles

The interaction of 4-(1H-Imidazol-4-yl)-1-methylpiperidine with various receptor systems is a key aspect of its pharmacological characterization. Its activity is most pronounced at histamine (B1213489) receptors, with modulation of opioid receptors also observed for structurally related compounds.

Research has identified compounds based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold as potent histamine H3 receptor antagonists nih.govresearchgate.net. The core structure is a key pharmacophore for H3 receptor interaction. Modifications to this scaffold have led to the discovery of novel antagonists, with some of the most potent compounds in a series resulting from the attachment of a substituted aniline (B41778) amide to the piperidine (B6355638) via a two-methylene linker nih.gov. Conversely, the parent compound, 4-(1H-imidazol-4-ylmethyl)piperidine, has been identified as a potent and selective histamine H3 receptor agonist acs.orgnih.gov. This dual activity highlights the sensitivity of the H3 receptor to substitutions on this particular chemical scaffold.

| Compound/Derivative | Receptor Target | Activity | Reference |

| 4-[(1H-imidazol-4-yl)methyl]piperidine based compounds | Histamine H3 Receptor | Antagonist | nih.gov |

| 4-(1H-imidazol-4-ylmethyl)piperidine | Histamine H3 Receptor | Agonist | acs.orgnih.gov |

The histamine H4 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily expressed in hematopoietic cells and plays a crucial role in inflammatory responses wikipedia.org. While the primary focus for this compound has been the H3 receptor, its imidazole (B134444) moiety suggests potential interaction with the H4 receptor as well. The histamine H4 receptor is a target for the development of anti-inflammatory and anti-allergic drugs nih.gov. Agonists of the H4 receptor, such as 4-methylhistamine (B1206604), are used in research to study immune-related diseases medchemexpress.com. The activity of this compound at the H4 receptor is an area of ongoing investigation, with its structural similarity to known H4 receptor ligands suggesting a potential for interaction acs.org.

Structurally related compounds containing both imidazole and piperidine rings have been shown to interact with opioid receptors. For instance, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as novel and selective delta-opioid agonists nih.gov. One of the most potent and selective compounds from this series exhibited a Ki of 18 nM for the delta-opioid receptor and was significantly less active at mu- and kappa-receptors nih.gov. Furthermore, imidazo[1,2-a]imidazole-5,6-diones have been investigated for their ability to modulate the mu-opioid receptor, with one compound identified as a negative allosteric modulator nih.govmdpi.com. The interaction of fentanyl, which contains a piperidine ring, with the mu-opioid receptor is modulated by an interaction between the piperidine amine and a histidine (imidazole-containing) residue in the receptor nih.gov. Eluxadoline, a phenylimidazole compound, exhibits mixed opioid receptor activity, acting as a µ-opioid receptor agonist and a δ-opioid receptor antagonist f1000research.com.

| Related Structure | Receptor Target | Activity | Ki Value | Selectivity | Reference |

| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (18a) | Delta-opioid | Agonist | 18 nM | >258-fold over mu, 28-fold over kappa | nih.gov |

| Imidazo[1,2-a]imidazole-5,6-dione derivative | Mu-opioid | Negative Allosteric Modulator | Not reported | Not reported | nih.govmdpi.com |

| Eluxadoline | Mu-opioid | Agonist | 1.8 nmol/L | - | f1000research.com |

| Eluxadoline | Delta-opioid | Antagonist | 430 nmol/L | - | f1000research.com |

As a ligand for histamine and potentially opioid receptors, this compound's interactions fall within the broader class of G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades nih.govmdpi.com. The binding of ligands to aminergic GPCRs, a class that includes histamine and opioid receptors, often involves an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the third transmembrane helix of the receptor nih.gov. The imidazole and piperidine moieties of this compound provide the necessary chemical features for such interactions with various GPCRs nih.gov. The study of GPCRs is a significant area of pharmacological research due to their involvement in nearly all physiological processes mdpi.com.

Proposed Molecular Mechanisms of Action

The molecular interactions of this compound at the atomic level provide insight into its pharmacological effects. These mechanisms include direct interactions with enzyme active sites and coordination with metal ions.

The imidazole ring present in this compound is a key structural feature that can participate in various molecular interactions. One proposed mechanism of action for imidazole-containing compounds is the coordination with metal ions located in the active sites of enzymes, which can lead to the inhibition of their catalytic activity . Imidazole ligands are well-known for their ability to form complexes with metal ions due to the nitrogen atoms in the ring nih.gov. This interaction is not only relevant for enzyme inhibition but also plays a role in the structural organization of metal-containing proteins. The versatile coordination behavior of imidazole derivatives allows them to act as effective N/O donors with potential for hydrogen bonding researchgate.net. The ability of imidazole-containing ligands to bind to metals like copper and uranyl has been demonstrated, with the coordination being pH-dependent rsc.org.

Modulation of Biological Membrane Permeability

Extensive searches of scientific literature and databases did not yield specific studies investigating the modulation of biological membrane permeability by this compound. Therefore, no data is available regarding its ability to cross biological barriers such as the blood-brain barrier or its effects on cell membrane permeability.

In Vitro Pharmacological Investigations

Currently, there is no publicly available data from receptor binding assays for this compound. Consequently, its affinity (Ki values) for specific receptors remains uncharacterized.

No functional assay data, such as EC50 values or results from [35S]GTPγS binding studies, have been reported for this compound. These assays are crucial for determining the potency and efficacy of a compound at a given receptor, and the absence of such data means its functional activity is unknown.

There are no published studies on the inhibitory effects of this compound on cytochrome P450 (CYP450) or other enzymes. Research on the related scaffold, 4-[(1H-imidazol-4-yl)methyl]piperidine, has indicated that the 4-substituted imidazole moiety can be a source of CYP450 inhibition, a liability that researchers have sought to mitigate through structural modifications. However, specific inhibitory constants or profiles for this compound have not been determined.

In Vivo Pharmacological Evaluation and Preclinical Studies

No in vivo studies, including assessments of efficacy in animal models such as those utilizing electroencephalography (EEG), have been published for this compound. Therefore, its physiological effects and potential therapeutic efficacy in living organisms have not been evaluated.

Despite the clear chemical structure of this compound, a thorough review of the scientific literature reveals a significant lack of available pharmacological data. No studies were found that specifically investigate its effects on biological membrane permeability, its binding affinity or functional activity at any receptor, its potential for enzyme inhibition, or its efficacy in any in vivo models. The available research focuses on structurally related but distinct molecules, such as those based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Future research is required to elucidate the pharmacological profile of this compound.

Pharmacokinetic Profiling in Preclinical Species

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. Preclinical pharmacokinetic (PK) studies are essential for predicting a drug's behavior in humans and ensuring that a safe and efficacious exposure can be achieved. While specific pharmacokinetic data for this compound is not extensively detailed in published literature, the general approach for profiling such a compound involves a series of in vitro and in vivo assays.

Preclinical PK evaluation typically begins with in vitro assessments, such as metabolic stability in liver microsomes and plasma protein binding studies, to provide an early indication of a compound's metabolic fate and distribution characteristics. nih.gov Subsequently, in vivo studies are conducted in various animal models, commonly rats, mice, dogs, and non-human primates, to determine key parameters. nih.govpcom.edu These studies measure plasma clearance, volume of distribution, terminal half-life, and oral bioavailability. jove.com For instance, a study on novel benzimidazole derivatives with a piperidine moiety focused on modifying the structure to improve a low bioavailability profile observed in rats. nih.gov Such iterative modifications are guided by PK data to optimize the compound for further development. The goal of these preclinical screenings is to eliminate candidates with unfavorable pharmacokinetic properties early, thereby focusing resources on the most promising compounds. nih.gov

Toxicology and Safety Assessments

Toxicology and safety assessments are critical to identify potential hazards associated with a new chemical entity. For this compound, a complete toxicological profile is not available in the public domain. However, data from structurally related compounds can provide insights into its potential safety profile. The primary components of the structure are an imidazole ring and an N-methylpiperidine ring.

Toxicological data for various imidazole and piperidine derivatives highlight several potential hazards. For example, N-methylpiperidine is classified as a highly flammable liquid that is harmful if swallowed or in contact with skin, toxic if inhaled, and causes severe skin burns and eye damage. fishersci.comnih.govfishersci.iejubilantingrevia.com Similarly, 1-methyl-1H-imidazole is also noted to be corrosive to skin and eyes, with moderate acute oral and dermal toxicity. industrialchemicals.gov.au Long-term carcinogenesis studies on 4-methylimidazole (a structural isomer of a fragment) in rodents showed no evidence of carcinogenic activity in male rats, equivocal evidence in female rats, but clear evidence of carcinogenic activity (alveolar/bronchiolar neoplasms) in mice. nih.govnih.gov These studies also noted non-neoplastic lesions in the liver of rats and lungs of mice, as well as signs of neurotoxicity at high doses. nih.gov

| Compound | Key Toxicological Findings | Reference |

|---|---|---|

| N-Methylpiperidine | Highly flammable; Acute toxicity (oral, dermal, inhalation); Causes severe skin burns and eye damage. | fishersci.comnih.gov |

| 1-Methyl-1H-imidazole | Corrosive to skin and eyes; Moderate acute oral and dermal toxicity (LD50 400–640 mg/kg bw in rabbits). | industrialchemicals.gov.au |

| 4-Methylimidazole | Carcinogenic in mice (alveolar/bronchiolar neoplasms); Neurotoxicity and liver lesions observed in long-term rodent studies. | nih.govnih.gov |

This information underscores the importance of thorough toxicological evaluation for any new derivative containing these structural motifs.

Potential Therapeutic Applications of this compound and its Derivatives

The imidazole and piperidine scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a multitude of compounds with diverse biological activities. nih.govresearchgate.net

Central Nervous System Disorders (e.g., depression, anxiety)

Both piperidine and imidazole rings are key components in many centrally acting agents. eurekaselect.commdpi.com Research has shown that derivatives incorporating these rings have potential therapeutic applications in CNS disorders. For example, some benzimidazole-piperidine derivatives have been investigated for antidepressant-like activity in animal models such as the tail-suspension test and forced swimming test. researchgate.neteurekaselect.com Studies on 4-phenyl-4-(1H-imidazol-2-yl)piperidine derivatives identified compounds with selective delta-opioid agonist activity, demonstrating antidepressant and anxiolytic effects. nih.gov

Furthermore, the imidazole core is found in molecules targeting various serotonin (B10506) (5-HT) receptors, which are crucial in the treatment of depression and anxiety. nih.gov The structural features of this compound make it a candidate for exploration in the context of CNS disorders, although specific studies on this molecule are needed to validate this potential.

Antimicrobial Properties (Antibacterial, Antifungal)

The imidazole ring is a cornerstone of many antimicrobial agents. nih.govclinmedkaz.org It is a key pharmacophore in antifungal drugs like ketoconazole and has been incorporated into numerous compounds with potent antibacterial activity. nih.govnih.gov Studies have shown that imidazole-pyridine based fluorophores exhibit inhibitory action against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov Fused imidazole systems have also demonstrated a broad spectrum of antimicrobial activities. nih.gov

The piperidine moiety is also prevalent in compounds with antimicrobial properties. biomedpharmajournal.orgacademicjournals.orgyu.edu.jobiointerfaceresearch.com For instance, certain piperidine derivatives have shown strong inhibitory activity against a range of bacteria, including Bacillus cereus, E. coli, and Staphylococcus aureus. academicjournals.org The combination of an imidazole and a piperidine ring in a single molecule, therefore, presents a rational strategy for the development of new antimicrobial agents. Research on related structures, such as benzimidazole derivatives condensed with imidazole, has yielded compounds with considerable bactericidal activity against Salmonella typhi and Staphylococcus aureus. researchgate.net

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Imidazole-Pyridine Derivatives | Gram-positive & Gram-negative bacteria, C. albicans | Good inhibitory action. | nih.gov |

| Pyrrolo[1,2-a]imidazole Salts | S. aureus, E. coli, K. pneumoniae | Broad activity spectrum with MIC values up to 8 μg/mL. | nih.gov |

| Piperidine Derivatives | B. cereus, E. coli, S. aureus, B. subtilis | Strong inhibitory activity with MICs as low as 0.75 mg/ml. | academicjournals.org |

| 2-Methyl-5-nitro-1H-imidazole Hybrid | B. subtilis | Potent activity with an MIC value of 1.6 μM. | nih.gov |

Anti-inflammatory Effects

Imidazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.gov The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β. orientjchem.orgnbinno.com In vivo studies on di- and tri-substituted imidazole derivatives demonstrated good anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds showing efficacy comparable to the standard drug indomethacin but with reduced gastrointestinal irritation. nih.gov Similarly, new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were also found to be active anti-inflammatory agents. nih.gov

Compounds containing a piperazine (B1678402) ring, which is structurally related to piperidine, have also demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical models, suggesting a potential role for the six-membered nitrogen heterocycle in modulating inflammation. nih.gov The presence of both the imidazole and piperidine moieties suggests that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory agents. nbinno.com

Anticancer Activity

The imidazole scaffold is a key structural component in a wide array of anticancer agents. nih.govrsc.org Its ability to interact with numerous biological targets makes it a versatile building block for anticancer drug design. nih.govelsevierpure.com Imidazole-containing compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases (e.g., VEGFR-2, RAF), disruption of microtubules, and modulation of other critical cellular pathways. nih.govelsevierpure.com

Numerous studies have highlighted the potential of imidazole derivatives against various cancer cell lines. For instance, a series of pyrimidin-4-yl-1H-imidazole derivatives showed potent antiproliferative activity against human melanoma cell lines, with one compound identified as a potent CRAF inhibitor. nih.gov Fused imidazole systems, such as benzimidazoles, have also been extensively explored, leading to the discovery of potent V600E-BRAF inhibitors and other cytotoxic agents. nih.govnih.gov Other 4-nitroimidazole (B12731) derivatives have demonstrated significant antiproliferative effects against human cancer cell lines including MCF-7 (breast), PC3, and Du145 (prostate). researchgate.net The consistent and varied success of imidazole-based compounds in oncology research strongly supports the investigation of this compound and its derivatives for potential anticancer activity. nih.govrsc.orgnih.gov

| Compound Class | Target / Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazole derivative (7a) | A375P Melanoma | 0.62 µM | nih.gov |

| Benzimidazole-pyrimidin-amine derivative (12l) | V600E-BRAF | 0.49 µM | nih.gov |

| 4-Nitroimidazole derivative (5f) | MCF-7 Breast Cancer | 1.0 µg/mL | researchgate.net |

| 2-Phenyl benzimidazole derivative (35) | MCF-7 Breast Cancer | 3.37 µM | nih.gov |

Advanced Characterization Techniques and Analytical Methodologies for 4 1h Imidazol 4 Yl 1 Methylpiperidine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(1H-Imidazol-4-yl)-1-methylpiperidine. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons in the imidazole (B134444) and piperidine (B6355638) rings, as well as the N-methyl group. The protons on the imidazole ring typically appear as singlets in the downfield region, while the piperidine and methyl protons are observed in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The number of signals corresponds to the number of non-equivalent carbon atoms in the molecule, with their chemical shifts indicating the electronic environment of each carbon.

COSY (Correlation Spectroscopy): Two-dimensional NMR techniques like COSY are used to establish correlations between coupled protons. This is particularly useful for assigning the complex spin systems within the piperidine ring, confirming the connectivity of the protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~7.5 | ~135 |

| Imidazole C5-H | ~6.8 | ~117 |

| Piperidine C4-H | Multiplet | ~35 |

| Piperidine C2/C6-H (axial & equatorial) | Multiplets | ~55 |

| Piperidine C3/C5-H (axial & equatorial) | Multiplets | ~30 |

| N-CH₃ | Singlet, ~2.3 | ~46 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common technique, often coupled with Liquid Chromatography (LC-MS). ESI-MS typically shows the protonated molecular ion [M+H]⁺, confirming the molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | 166.1344 |

| ESI-MS | [M+Na]⁺ | 188.1163 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds of the aliphatic piperidine and methyl groups, and C=N and C=C bonds within the imidazole ring. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3100-3300 (broad) |

| Aliphatic C-H | Stretching | 2800-3000 |

| Imidazole C=N | Stretching | 1600-1680 |

| Imidazole C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1250 |

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure

X-ray diffraction techniques are used to determine the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction: This technique can provide the precise molecular geometry, bond lengths, bond angles, and crystal packing information of a crystalline sample of this compound. This is the most definitive method for structural elucidation in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of the material.

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of pharmaceutical compounds. psu.edunih.gov A reversed-phase HPLC method is typically employed for a compound like this compound. psu.edu The method's performance is validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results. psu.edunih.gov

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov |

| Flow Rate | Typically 1.0 mL/min. nih.govnih.gov |

| Detection | UV detection at a wavelength where the imidazole chromophore absorbs, typically around 210-230 nm. impactfactor.org |

| Column Temperature | Often maintained at a constant temperature, for instance, 30°C, to ensure reproducibility. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds like this compound, which contain polar functional groups such as the imidazole and piperidine rings, often exhibit poor chromatographic behavior and thermal instability. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and stable form. researchgate.net

A common derivatization strategy for compounds containing amine and imidazole functionalities is the use of alkyl chloroformates, such as isobutyl chloroformate (IBCF). nih.govresearchgate.net The derivatization reaction, typically carried out in a suitable solvent mixture like acetonitrile, pyridine (B92270), and an alcohol, converts the polar N-H groups into less polar carbamates. This process enhances the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. researchgate.netnih.gov The resulting derivative exhibits improved peak shape and sensitivity.

The GC-MS analysis of the derivatized this compound would involve separation on a capillary column, followed by detection and identification by the mass spectrometer. The mass spectrum of the derivative provides crucial structural information, including the molecular ion peak and characteristic fragmentation patterns, which can be used for definitive identification. researchgate.net

Table 1: Representative GC-MS Derivatization and Analysis Parameters

| Parameter | Value/Condition |

| Derivatizing Agent | Isobutyl Chloroformate (IBCF) |

| Reaction Medium | Acetonitrile/Pyridine/Anhydrous Ethanol (B145695) |

| GC Column | Capillary Column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized gradient (e.g., 100°C to 280°C) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

This table presents representative parameters for the GC-MS analysis of a derivatized imidazole-containing compound. Actual parameters would need to be optimized for this compound.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as pharmaceutical formulations or degradation studies, necessitates the use of hyphenated techniques that combine the separation power of chromatography with the specificity of mass spectrometry. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful tool for this purpose. nih.gov

This technique allows for the separation of the target analyte from related substances, impurities, and degradation products, followed by their sensitive and selective detection. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode enhances the specificity of the analysis, minimizing interferences from the matrix. nih.govmdpi.com For instance, in the analysis of related substances for sotalol (B1662669) hydrochloride, HPLC-MS/MS was instrumental in identifying and characterizing process-related and degradation impurities. nih.gov A similar approach could be applied to ensure the purity and stability of this compound.

Table 2: Representative HPLC-MS/MS Parameters for Complex Mixture Analysis

| Parameter | Value/Condition |

| HPLC Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water (containing formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte-specific precursor to product ion transitions |

This table provides representative parameters for the analysis of a complex mixture containing a piperidine derivative using HPLC-MS/MS. Specific parameters would be optimized for this compound and its related substances.

Isotopic Labeling for Metabolic Studies and Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating the metabolic fate and reaction mechanisms of pharmaceutical compounds. This technique involves replacing one or more atoms of the drug molecule with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). The isotopically labeled compound is then administered, and its metabolic products are traced and identified using mass spectrometry. chemrxiv.orgresearchgate.net

For this compound, stable isotope-labeled analogues could be synthesized to investigate its in vivo and in vitro metabolism. The mass shift introduced by the isotopic label allows for the unambiguous identification of drug-related metabolites in complex biological matrices. This approach provides valuable insights into the biotransformation pathways, helping to identify potential active or toxic metabolites.

In cases where the synthesis of a labeled precursor is challenging, an alternative approach known as inverse stable isotopic labeling (InverSIL) can be employed. chemrxiv.org This method involves growing a biological system in a medium enriched with a stable isotope (e.g., ¹³C-glucose) and then introducing the unlabeled drug. The metabolites that incorporate the unlabeled drug can be identified by their distinct isotopic pattern against the labeled background.

Bioanalytical Method Development for Biological Sample Analysis

The quantification of this compound in biological samples such as plasma is essential for pharmacokinetic studies. This requires the development and validation of a robust bioanalytical method, typically using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.govsemanticscholar.orgmdpi.com

A typical bioanalytical method involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes protein precipitation or liquid-liquid extraction to remove proteins and other interfering components from the plasma sample. semanticscholar.orgnih.gov An internal standard, which is a structurally similar compound, is added to the sample to correct for variations in sample processing and instrument response.

The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. semanticscholar.orgmdpi.comnih.gov For example, a validated LC-MS/MS method for a piperazine (B1678402) derivative in rat plasma demonstrated good linearity over a specific concentration range, with acceptable precision and accuracy. nih.gov

Table 3: Representative Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Representative Finding |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 5.2% |

| Inter-day Precision (%CV) | < 15% | 7.8% |

| Intra-day Accuracy (%RE) | ± 15% | -4.5% to 6.2% |

| Inter-day Accuracy (%RE) | ± 15% | -8.1% to 9.5% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal ion suppression or enhancement | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions | Stable for 3 freeze-thaw cycles and at -80°C for 30 days |

This table presents representative validation parameters and findings for a bioanalytical LC-MS/MS method for a small molecule in plasma. These values serve as an example and would need to be established specifically for this compound.

Future Directions and Research Gaps for 4 1h Imidazol 4 Yl 1 Methylpiperidine

Exploration of Novel Synthetic Pathways

The synthesis of imidazole (B134444) and piperidine-containing compounds is well-established, but there is always a need for more efficient, cost-effective, and scalable methods. Future research should focus on developing novel synthetic strategies that allow for greater diversity in substitution patterns and stereochemical control.

Current synthetic approaches often involve multi-step sequences. For example, the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives involves steps like substitution, Suzuki coupling, deprotection, and oxidation. mdpi.com Similarly, the preparation of other imidazole derivatives can involve Claisen-Schmidt condensation or multi-step procedures starting from materials like 2,4-dihydroxybenzaldehyde (B120756) or 1,4-benzodioxan-2-carboxylic acid. nih.govmdpi.com The development of one-pot reactions or convergent synthetic routes could significantly streamline the production of 4-(1H-imidazol-4-yl)-1-methylpiperidine analogs. Furthermore, exploring green chemistry principles to reduce waste and use less hazardous reagents is a critical area for advancement. rsc.org

Development of Highly Selective and Potent Analogs